3-Bromo-1-(piperidin-1-yl)propan-1-one

Nucleophilic substitution Alkylation Reactivity

3-Bromo-1-(piperidin-1-yl)propan-1-one (CAS 90154-52-2, MF: C8H14BrNO, MW: 220.11 g/mol) is a brominated piperidinyl propanone derivative that serves as a versatile alkylating agent and synthetic intermediate in medicinal chemistry and organic synthesis. It is commercially available as a colorless to pale yellow liquid with a minimum purity specification of 95% from multiple reputable vendors.

Molecular Formula C8H14BrNO
Molecular Weight 220.11
CAS No. 90154-52-2
Cat. No. B2624435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(piperidin-1-yl)propan-1-one
CAS90154-52-2
Molecular FormulaC8H14BrNO
Molecular Weight220.11
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CCBr
InChIInChI=1S/C8H14BrNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2
InChIKeyQLCFKORONJMTNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-(piperidin-1-yl)propan-1-one (CAS 90154-52-2) Procurement-Relevant Baseline Properties


3-Bromo-1-(piperidin-1-yl)propan-1-one (CAS 90154-52-2, MF: C8H14BrNO, MW: 220.11 g/mol) is a brominated piperidinyl propanone derivative that serves as a versatile alkylating agent and synthetic intermediate in medicinal chemistry and organic synthesis . It is commercially available as a colorless to pale yellow liquid with a minimum purity specification of 95% from multiple reputable vendors . The compound features a primary alkyl bromide group adjacent to a ketone, rendering the C3 carbon susceptible to nucleophilic attack via SN2 pathways, which underpins its utility in constructing complex molecular architectures .

Why 3-Bromo-1-(piperidin-1-yl)propan-1-one Cannot Be Simply Substituted by In-Class Analogs


Despite sharing a common piperidinyl propanone scaffold, halogen-substituted analogs such as the 3-chloro and 3-iodo derivatives exhibit fundamentally different physicochemical properties and reactivity profiles that preclude direct interchangeability. The bromo derivative occupies a distinct position in the reactivity spectrum: it offers superior leaving group ability relative to the chloro analog (accelerating SN2 reactions) while avoiding the excessive reactivity and light sensitivity associated with the iodo congener . Furthermore, the piperidine ring imparts a specific Fsp3 value of 0.875, which is a critical parameter in medicinal chemistry for optimizing drug-likeness and three-dimensional molecular complexity; this value differs markedly from morpholine (Fsp3 ≈ 0.857) and pyrrolidine (Fsp3 ≈ 0.833) analogs . Such differences in molecular topology directly impact target binding, metabolic stability, and pharmacokinetic properties in drug discovery programs .

Quantitative Differentiation Evidence for 3-Bromo-1-(piperidin-1-yl)propan-1-one Procurement Decisions


Halogen Leaving Group Propensity: SN2 Reactivity Gradient vs. Chloro and Iodo Analogs

The primary alkyl bromide moiety in 3-bromo-1-(piperidin-1-yl)propan-1-one provides an optimal balance of reactivity and stability for SN2 alkylation reactions. Bromide is a superior leaving group compared to chloride, resulting in faster reaction kinetics under comparable conditions, yet it is less prone to elimination side reactions and light-induced decomposition than iodide [1]. This positions the bromo derivative as the preferred electrophile when reaction rate must be balanced against byproduct formation and storage stability.

Nucleophilic substitution Alkylation Reactivity

Physical State and Handling Characteristics: Liquid vs. Solid Comparative Advantage

3-Bromo-1-(piperidin-1-yl)propan-1-one is supplied as a colorless to pale yellow liquid at ambient temperature , whereas its direct 3-chloro analog (3-chloro-1-(piperidin-1-yl)propan-1-one, CAS 59147-44-3) is reported to exist as a solid with a melting point of 84 °C . This physical state difference has direct implications for laboratory handling: liquid reagents can be accurately dispensed by volume using standard micropipettes or syringes without the need for weighing solids, which is particularly advantageous in automated parallel synthesis and high-throughput experimentation workflows.

Formulation Handling Physical properties

Molecular Property Profile: LogP and Fsp3 for Medicinal Chemistry Optimization

The compound exhibits a calculated partition coefficient (LogP) of 1.23 , which falls within the optimal range for oral bioavailability (Lipinski's Rule of Five recommends LogP ≤ 5). Its fraction of sp³-hybridized carbons (Fsp3) is 0.875 , indicating a high degree of three-dimensional saturation. This is a key parameter in contemporary medicinal chemistry for improving target selectivity and reducing promiscuity. In comparison, the morpholine analog (3-bromo-1-(morpholin-4-yl)propan-1-one, CAS 324796-35-2) has a lower Fsp3 of ~0.857 due to the oxygen atom in the ring, while the pyrrolidine analog (3-bromo-1-(pyrrolidin-1-yl)propan-1-one, CAS 66932-80-7) has an Fsp3 of ~0.833 due to the smaller five-membered ring [1]. The higher Fsp3 of the piperidine derivative correlates with enhanced three-dimensionality, which has been associated with improved clinical success rates .

Medicinal chemistry Drug-likeness Property prediction

Synthetic Accessibility and Reported Yield for Downstream Derivatization

The compound is readily prepared via acylation of piperidine with 3-bromopropanoyl chloride or via bromination of the corresponding propanone precursor. A literature procedure reports a 73% isolated yield for the synthesis of 1-(3-bromopropanoyl)piperidine under mild conditions (N-ethyl-N,N-diisopropylamine in dichloromethane, 0–20 °C, 18 h, inert atmosphere) . This yield is within the typical range for analogous bromo-ketone syntheses and demonstrates that the compound can be reliably accessed in multi-gram quantities. While direct comparative yield data for the chloro and iodo analogs under identical conditions are not available, the 73% yield provides a benchmark for process chemists evaluating the feasibility of in-house synthesis versus commercial procurement.

Synthetic methodology Yield optimization Process chemistry

Commercial Purity and Analytical Characterization Consistency

3-Bromo-1-(piperidin-1-yl)propan-1-one is commercially available from multiple vendors with a minimum purity specification of 95% . This purity level is consistent with that offered for the 3-chloro analog (also ≥95% ), indicating that the bromo derivative does not suffer from purity disadvantages relative to its chloro counterpart. Importantly, vendors such as Bidepharm provide batch-specific analytical data including NMR, HPLC, and GC reports , enabling researchers to verify identity and purity prior to use. For comparison, the 3-iodo analog is less commonly stocked and may exhibit greater batch-to-batch variability due to its higher reactivity and light sensitivity.

Quality control Analytical chemistry Procurement

Validated Application Scenarios for 3-Bromo-1-(piperidin-1-yl)propan-1-one Based on Evidence


Medicinal Chemistry: Alkylation of Amine-Containing Pharmacophores

The compound serves as an optimal electrophile for introducing a 3-(piperidin-1-yl)-3-oxopropyl group onto nucleophilic amine moieties in drug-like scaffolds. Its moderate bromide leaving group balances reaction rate with byproduct control , while its favorable LogP (1.23) and high Fsp3 (0.875) ensure that the resulting conjugates maintain drug-likeness and three-dimensional complexity . The liquid physical form facilitates automated dispensing in parallel synthesis libraries .

Process Chemistry: Multi-Gram Synthesis of Piperidine-Containing Intermediates

Process chemists can rely on the reported 73% synthetic yield as a benchmark for in-house preparation , or procure the compound commercially at ≥95% purity from multiple vendors with batch-specific analytical documentation . This dual sourcing flexibility mitigates supply chain risk and supports cost-effective scale-up.

Chemical Biology: Synthesis of Activity-Based Probes and Bioconjugates

The primary alkyl bromide handle enables straightforward conjugation to thiol- or amine-bearing biomolecules (e.g., cysteine residues, lysine side chains) under mild aqueous conditions. The piperidine ring provides a conformationally restricted linker that can influence probe binding orientation and selectivity. The compound's moderate LogP and high Fsp3 are advantageous for minimizing non-specific hydrophobic interactions in cellular assays.

Agrochemical Research: Construction of Piperidine-Functionalized Pesticide Candidates

In agrochemical discovery, the piperidine moiety is a privileged scaffold for modulating physicochemical properties such as logD and solubility. 3-Bromo-1-(piperidin-1-yl)propan-1-one provides a convenient entry point for incorporating this substructure into novel herbicides, fungicides, or insecticides. The compound's consistent commercial purity (≥95%) ensures reproducible synthesis of candidate molecules for greenhouse and field trials.

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